Trifluoro(iodomethyl)borate
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Overview
Description
Trifluoro(iodomethyl)borate is an organoboron compound that has gained significant attention in the field of synthetic chemistry. This compound is part of the broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its unique reactivity patterns and its ability to serve as a precursor in the synthesis of more complex molecules .
Preparation Methods
The synthesis of trifluoro(iodomethyl)borate typically involves the reaction of diiodomethane with trialkyl borates in the presence of a strong base such as n-butyllithium. The reaction proceeds through the formation of an intermediate, which is then treated with potassium hydrogen fluoride to yield the desired this compound . This method is operationally simple and can be performed under mild conditions, making it suitable for both laboratory and industrial-scale production .
Chemical Reactions Analysis
Trifluoro(iodomethyl)borate undergoes a variety of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodomethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with various electrophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts for cross-coupling and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Trifluoro(iodomethyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which trifluoro(iodomethyl)borate exerts its effects is primarily through its ability to form stable carbon-boron bonds. This stability allows it to act as a reservoir for reactive boronate species, which can then participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Trifluoro(iodomethyl)borate can be compared to other organotrifluoroborates, such as:
Potassium trifluoroborate: Known for its stability and use in cross-coupling reactions.
Bromomethyltrifluoroborate: Similar in reactivity but with different halogen substitution, affecting its reactivity patterns.
Chloromethyltrifluoroborate: Another related compound with distinct reactivity due to the presence of chlorine.
This compound is unique in its combination of stability and reactivity, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
CH2BF3I- |
---|---|
Molecular Weight |
208.74 g/mol |
IUPAC Name |
trifluoro(iodomethyl)boranuide |
InChI |
InChI=1S/CH2BF3I/c3-2(4,5)1-6/h1H2/q-1 |
InChI Key |
PAOXGTYHNMXOMO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CI)(F)(F)F |
Origin of Product |
United States |
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